Methyl 4-bromofuran-3-carboxylate
Overview
Description
Methyl 4-bromofuran-3-carboxylate is an organic compound with the molecular formula C6H5BrO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 4-position and a carboxylate ester group at the 3-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromofuran-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl furan-3-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions to achieve selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds and amines.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and other substituted furans.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Methyl 4-bromofuran-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .
Comparison with Similar Compounds
Methyl furan-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
4-Bromofuran-3-carboxylic acid: The acid form of the compound, which can be used in different synthetic applications.
Ethyl 4-bromofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness: Methyl 4-bromofuran-3-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-bromofuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZGIPOUVVZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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